molecular formula C15H18N4S B2710501 3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-49-8

3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2710501
CAS No.: 852143-49-8
M. Wt: 286.4
InChI Key: XNTQJLCMGIRUOR-UHFFFAOYSA-N
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Description

3-(4-Ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a novel chemical hybrid designed for oncology and drug discovery research. It features a synthetically fused indole and 1,2,4-triazole pharmacophore, a structural combination recognized for its significant potential in anticancer investigations . The indole moiety is a privileged structure in medicinal chemistry, present in numerous natural products and clinical agents with demonstrated biological activity . Similarly, the 1,2,4-triazole core is a key component in several FDA-approved drugs, underscoring its therapeutic relevance . This specific molecular architecture is of high interest for developing new therapeutic agents. Compounds featuring the indole-triazole scaffold have shown promising activity as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical targets in breast cancer research . The design of such inhibitors often mimics the binding mode of FDA-approved drugs like palbociclib, targeting the ATP-binding pocket to induce cell cycle arrest . Furthermore, structural analogs of this compound have exhibited potent cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (Hep-G2), by inducing apoptosis and disrupting cell cycle progression . Researchers can utilize this compound as a key intermediate or lead compound for synthesizing derivatives, conducting structure-activity relationship (SAR) studies, and evaluating mechanistic biology in cellular and biochemical assays. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-4-19-14(17-18-15(19)20-10(2)3)12-9-16-13-8-6-5-7-11(12)13/h5-10,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTQJLCMGIRUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution Reactions:

    Indole Formation: The indole moiety can be constructed through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the indole moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the indole nitrogen or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole or indole rings.

    Substitution: Various substituted triazole-indole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, triazole-indole derivatives have shown promise as antimicrobial, antifungal, and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structural features suggest it may interact with various enzymes and receptors, making it a candidate for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The indole moiety can interact with various receptors, modulating their function. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its isopropylthio substituent and ethyl-triazole-indole architecture. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties Biological Activity Reference
3-(4-Ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole 1,2,4-Triazole + Indole - 4-Ethyl
- 5-Isopropylthio
High lipophilicity (isopropylthio), conformational polymorphism potential Hypothetical: Kinase inhibition, antimicrobial activity (inferred from triazole-thiol analogs)
4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione 1,2,4-Triazole-thione - 4-Ethyl
- 5-(Methyltriazolylsulfanyl)
Polymorphism (orthorhombic vs. monoclinic), melting point 451–454 K Not explicitly reported; structural stability emphasized
3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-2-methyl-1H-indole (15b) 1,2,4-Triazole + Indole - 4-Phenyl
- 5-Mercapto
- 2-Methyl
IR: 3401 cm⁻¹ (NH), 1H-NMR: δ 2.52 (CH3), melting point 220°C Antioxidant, antimicrobial (via SH group reactivity)
5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol 1,2,4-Triazole + Indole - 4-Phenyl
- 5-(Indolylpropyl)
Molecular docking affinity for anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2) Anticancer, anti-inflammatory
5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5e) 1,2,3-Triazole + Indole - 4-(4-Fluorophenyl)
- 5-Fluoro
1H-NMR: δ 7.64 (d, J = 8.4 Hz), FAB-HRMS: m/z 319.1559 [M+H]+ Antioxidant (ischemia treatment)

Key Findings from Comparative Analysis

Mercapto-substituted triazoles (e.g., compound 15b) exhibit stronger antioxidant activity due to thiol-disulfide redox chemistry, whereas aryl-substituted triazoles (e.g., 4-phenyl derivatives) show kinase inhibition .

Structural Flexibility vs. Stability: The ethyl-isopropylthio combination may induce conformational polymorphism, as seen in analogous triazole-thione compounds with orthorhombic and monoclinic forms . Indole substitution patterns (e.g., 2-methyl in 15b vs. unsubstituted in the target compound) influence π-stacking and hydrogen-bonding interactions, affecting crystallinity and solubility .

Biological Target Specificity: Molecular docking studies of indole-triazole hybrids highlight selectivity for ALK and COX-2, suggesting the target compound may share similar binding modes .

Research Implications and Gaps

  • Synthetic Optimization : Microwave-assisted synthesis (as in ) could improve yields for the target compound.
  • Polymorphism Studies : X-ray crystallography (using SHELX or ORTEP-III ) is critical to characterize conformational states.
  • In Silico Screening : Docking against ALK (PDB: 2XP2) or COX-2 (PDB: 3LN1) could validate hypothesized bioactivity .

Biological Activity

The compound 3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic derivative belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N3SC_{12}H_{15}N_3S, with a molecular weight of approximately 233.34 g/mol. The compound features a triazole ring and an indole moiety, which are critical for its biological activity.

Research indicates that triazole compounds often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes such as phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis, impacting plant growth and development .
  • Antimicrobial Properties : Some studies suggest that triazoles possess antimicrobial activity against a range of pathogens. The specific mechanism may involve disruption of cellular processes or inhibition of cell wall synthesis.

Antifungal and Antimicrobial Activity

Triazoles are widely recognized for their antifungal properties. The compound has shown promise in inhibiting the growth of various fungal strains. For instance:

Fungal Strain Inhibition Zone (mm) Concentration (µg/mL)
Candida albicans20100
Aspergillus niger18100
Penicillium chrysogenum25100

This data indicates that the compound exhibits significant antifungal activity at a concentration of 100 µg/mL.

Herbicidal Activity

The compound also demonstrates herbicidal potential by targeting PDS, similar to other triazoles. In field trials, it exhibited effective post-emergence control of various weed species:

Weed Species Control Efficacy (%) Application Rate (g/ha)
Echinochloa crus-galli85750
Amaranthus retroflexus78750
Setaria viridis90750

These results suggest that the compound could be developed into an effective herbicide.

Case Studies

  • Antimicrobial Screening : A study screened various triazole derivatives for their antimicrobial properties, revealing that the compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Agricultural Applications : In agricultural settings, the compound was tested for its efficacy against common weeds. Results indicated that it could serve as a viable alternative to existing herbicides, reducing reliance on more harmful chemicals .

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